![molecular formula C16H25NO2 B5773748 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate, also known as PPCC, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity. PPCC has been widely used in scientific research to investigate the mechanisms of NMDA receptor function and to develop new treatments for various neurological and psychiatric disorders.
Mécanisme D'action
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. By blocking the NMDA receptor, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can modulate the excitability of neurons and regulate synaptic plasticity.
Biochemical and Physiological Effects
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has been shown to have a variety of biochemical and physiological effects. For example, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can reduce the release of glutamate, which is an excitatory neurotransmitter that plays a crucial role in synaptic transmission. 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can also modulate the activity of other neurotransmitter systems, such as dopamine, serotonin, and acetylcholine. In addition, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can regulate the expression of various genes that are involved in neuronal development and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has several advantages for laboratory experiments. First, it is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of NMDA receptor function. Second, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has a long half-life and can be administered systemically, which makes it suitable for in vivo experiments. However, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate also has some limitations. For example, it can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results. In addition, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can have toxic effects at high doses, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate. First, further studies are needed to investigate the role of 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and epilepsy. Second, new derivatives of 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate could be developed to improve its selectivity and potency, as well as to reduce its off-target effects. Third, new methods for delivering 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate to specific brain regions could be developed to enhance its therapeutic potential. Finally, new experimental paradigms could be developed to investigate the physiological and behavioral effects of 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate in different animal models.
Méthodes De Synthèse
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can be synthesized by reacting 1-(3-chlorophenyl)piperidine with propargyl bromide in the presence of a base such as potassium carbonate, followed by acetylation with acetic anhydride. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. For example, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has been used to study the mechanisms of synaptic plasticity and long-term potentiation, which are essential for learning and memory. 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has also been used to investigate the involvement of NMDA receptors in pain perception, addiction, and depression.
Propriétés
IUPAC Name |
[1-(3-piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(18)19-16(9-4-2-5-10-16)11-8-14-17-12-6-3-7-13-17/h2-7,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCCWHEAHLKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

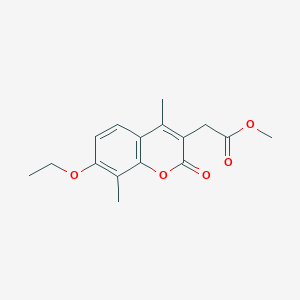
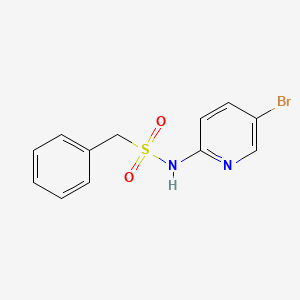
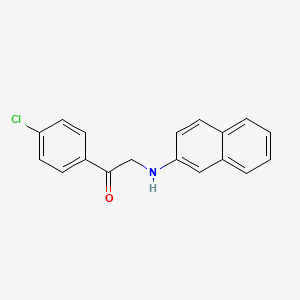

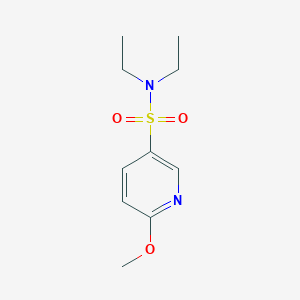

![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
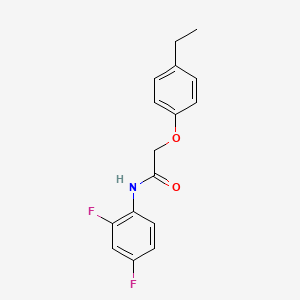
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
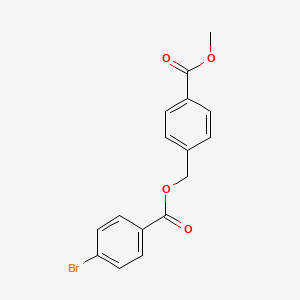


![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)